molecular formula C29H34N6O4 B584437 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol CAS No. 1796891-27-4

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol

Cat. No.: B584437
CAS No.: 1796891-27-4
M. Wt: 530.629
InChI Key: GJXNGCFWGJQETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol” is a compound with the molecular weight of 530.62 . It is an impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake .


Molecular Structure Analysis

The molecular formula of this compound is C29H34N6O4 . The InChI code is 1S/C13H15NO4/c15-12-6-3-9-8-10 (4-5-11 (9)14-12)18-7-1-2-13 (16)17/h4-5,8H,1-3,6-7H2, (H,14,15) (H,16,17) .


Physical and Chemical Properties Analysis

This compound is a solid, white to off-white in color . It has a melting point of >195°C (dec.) . It is slightly soluble in DMSO and Methanol when heated . The compound should be stored in an amber vial, in a -20°C freezer .

Scientific Research Applications

Cardiovascular and Cerebrovascular Applications

Cilostazol, the parent compound of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy cilostazol, has been extensively studied for its effectiveness in treating peripheral arterial disease, cerebrovascular disease, and coronary artery disease with percutaneous coronary intervention (Rogers, Oliphant, & Finks, 2015). Its vasodilatory and antiproliferative properties contribute significantly to its therapeutic potential in managing vascular diseases.

Moreover, cilostazol has shown efficacy in preventing cerebral ischemia, particularly in increasing blood flow and volume in the brain and preventing infarctions, especially lacunar and recurrent types, due to its antiplatelet and antithrombotic properties (Rosa, Baroni, & Portal, 2008).

Potential Anticancer Applications

The therapeutic versatility of cilostazol extends into the realm of oncology, where tetrahydroisoquinoline derivatives, a class to which this compound belongs, have been recognized for their anticancer potential. These derivatives have been explored for their role as anticancer antibiotics, with significant attention given to their mechanism of action and the development of novel drugs based on this scaffold (Singh & Shah, 2017).

Neuroprotective Effects

Cilostazol has also been implicated in neuroprotective effects, particularly in the context of cerebral ischemic damage. Its action as a maxi-K channel opener targeting anti-apoptotic signaling pathways suggests a novel mechanism through which cilostazol may promote cell survival and neuroprotection (Hong et al., 2006). This highlights the potential for derivatives of cilostazol, including this compound, to be explored for neurotherapeutic applications.

Mechanism of Action

As an impurity of Cilostazol, this compound may share similar mechanisms of action. Cilostazol is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol plays a significant role in biochemical reactions by inhibiting phosphodiesterase III A (PDE3A) with an IC50 value of 0.2 µM . This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels within cells. The compound also inhibits adenosine uptake, which further contributes to its biochemical effects. The interactions of this compound with PDE3A and adenosine transporters are crucial for its function.

Cellular Effects

This compound has been shown to influence various cellular processes. It exerts antimitogenic effects, which means it can inhibit cell proliferation. Additionally, it has antithrombotic properties, preventing the formation of blood clots. The compound also acts as a vasodilator, relaxing blood vessels and improving blood flow. These effects are mediated through the increase in cAMP levels, which influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PDE3A, leading to the inhibition of this enzyme. This inhibition results in elevated cAMP levels, which activate protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in gene expression and cellular functions. The compound also inhibits adenosine uptake, which enhances its effects on cAMP levels and cellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is light-sensitive and should be stored in amber vials at -20°C to maintain its stability . Over time, degradation of the compound can occur, which may affect its long-term efficacy in in vitro and in vivo studies. Long-term exposure to the compound has shown sustained effects on cellular function, particularly in terms of its antimitogenic and vasodilatory properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE3A and increases cAMP levels, leading to its desired biochemical and cellular effects. At higher doses, toxic or adverse effects may be observed. These effects include potential cardiotoxicity and other systemic toxicities, which highlight the importance of determining the appropriate dosage for therapeutic use .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cAMP levels. The inhibition of PDE3A by the compound prevents the breakdown of cAMP, leading to its accumulation within cells. This accumulation activates PKA and other downstream signaling pathways, which mediate the compound’s effects on cellular functions. The compound may also interact with other enzymes and cofactors involved in cAMP metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its effects. The distribution of the compound within tissues is crucial for its therapeutic efficacy and can influence its pharmacokinetic properties .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization ensures that the compound interacts with its target enzymes and proteins, such as PDE3A, to exert its biochemical and cellular effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol involves the reaction of 6-hydroxy-1,2,3,4-tetrahydroquinoline-2,5-dione with 4-bromobutyryl chloride followed by cyclization with sodium ethoxide and subsequent reaction with Cilostazol.", "Starting Materials": ["6-hydroxy-1,2,3,4-tetrahydroquinoline-2,5-dione", "4-bromobutyryl chloride", "sodium ethoxide", "Cilostazol"], "Reaction": ["Step 1: 6-hydroxy-1,2,3,4-tetrahydroquinoline-2,5-dione is reacted with 4-bromobutyryl chloride in the presence of a base to form 4-(2-bromoacetyl)-1,2,3,4-tetrahydroquinoline-2,5-dione.", "Step 2: The intermediate product from step 1 is cyclized with sodium ethoxide to form 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyric acid.", "Step 3: The final step involves the reaction of 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butyric acid with Cilostazol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol."] }

CAS No.

1796891-27-4

Molecular Formula

C29H34N6O4

Molecular Weight

530.629

IUPAC Name

6-[4-(1-cyclohexyltetrazol-5-yl)-4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C29H34N6O4/c36-27-14-8-19-17-22(10-12-24(19)30-27)38-16-4-7-26(29-32-33-34-35(29)21-5-2-1-3-6-21)39-23-11-13-25-20(18-23)9-15-28(37)31-25/h10-13,17-18,21,26H,1-9,14-16H2,(H,30,36)(H,31,37)

InChI Key

GJXNGCFWGJQETE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=NN=N2)C(CCCOC3=CC4=C(C=C3)NC(=O)CC4)OC5=CC6=C(C=C5)NC(=O)CC6

Synonyms

6-(4-(2-cyclohexyl-1H-tetrazol-5-yl)-4-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)butoxy)-3,4-dihydroquinolin-2(1H)-one; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.